2,4-difluoro-N-(3-fluorophenyl)benzamide
Description
2,4-Difluoro-N-(3-fluorophenyl)benzamide is a fluorinated benzamide derivative characterized by two fluorine atoms at the 2- and 4-positions of the benzoyl ring and a 3-fluorophenyl group attached via an amide linkage. This compound is of interest in medicinal chemistry due to fluorine’s ability to modulate lipophilicity, metabolic stability, and electronic properties . Its synthesis typically involves amidation reactions between fluorinated benzoic acids and substituted anilines under acidic or coupling agent-mediated conditions .
Properties
Molecular Formula |
C13H8F3NO |
|---|---|
Molecular Weight |
251.2 g/mol |
IUPAC Name |
2,4-difluoro-N-(3-fluorophenyl)benzamide |
InChI |
InChI=1S/C13H8F3NO/c14-8-2-1-3-10(6-8)17-13(18)11-5-4-9(15)7-12(11)16/h1-7H,(H,17,18) |
InChI Key |
PCHYROFWFNUJFS-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)F)NC(=O)C2=C(C=C(C=C2)F)F |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=O)C2=C(C=C(C=C2)F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Positioning and Physicochemical Properties
The position and number of fluorine atoms significantly influence molecular properties. Below is a comparative analysis with key analogs:
Key Observations :
- Lipophilicity : Compounds with fluorinated aniline rings (e.g., 3-fluorophenyl) exhibit higher logP values than hydroxylated analogs .
- Spectroscopy : Overlapping signals in ¹H NMR spectra are common in fluorinated benzamides due to scalar coupling between aromatic protons and fluorine atoms. For example, 3-fluoro-N-(3-fluorophenyl)benzamide shows severe signal overlap in the aromatic region .
- Crystallography: Ortho-fluorine substituents on the benzoyl ring (e.g., N-(2,4-difluorophenyl)-2-fluorobenzamide) induce non-coplanar conformations, influencing crystal packing via C–H···F interactions .
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